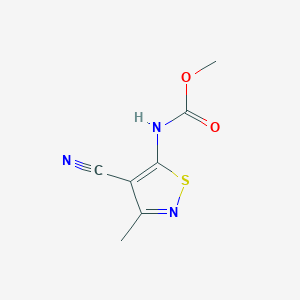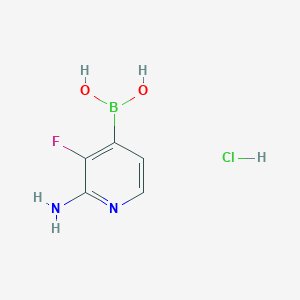
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride
Vue d'ensemble
Description
“2-Amino-3-fluoropyridine-4-boronic acid hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Amino-3-fluoropyridine-4-boronic acid hydrochloride”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Applications De Recherche Scientifique
Pharmaceutical Research
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various biologically active compounds, including those with potential therapeutic effects against diseases such as cancer . For instance, it can be utilized to create fluorinated pyridines, which are often incorporated into pharmaceuticals due to their enhanced stability and bioavailability .
Agricultural Chemistry
In the field of agriculture, this compound serves as a precursor for the development of herbicides and insecticides . The introduction of fluorine atoms into lead structures of agrochemicals can significantly improve their physical, biological, and environmental properties .
Material Science
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride: finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Its role in catalytic processes, such as the Suzuki-Miyaura coupling, is crucial for creating complex molecules that can be used in advanced materials .
Chemical Synthesis
This compound is extensively used in chemical synthesis as a reactant in various coupling reactions. It is particularly important in the Suzuki-Miyaura coupling, a widely applied method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules .
Biochemistry
In biochemistry, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is involved in the synthesis of molecules that can inhibit enzymes like glycogen synthase kinase 3, which is implicated in several diseases, including type 2 diabetes and Alzheimer’s disease . This makes it a valuable tool for developing new treatments.
Environmental Science
While specific applications in environmental science are not directly mentioned, the synthesis of fluorinated pyridines, which can be derived from this compound, plays a role in creating environmentally benign products. These products can include less toxic alternatives to traditional chemicals used in various industries .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is recommended to be stored under low temperature, dry, and light-avoiding conditions . This suggests that the compound’s stability and bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The action of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is influenced by environmental factors such as temperature, humidity, and light . These factors can affect the compound’s stability, efficacy, and action .
Propriétés
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXCGHQEPZFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride | |
CAS RN |
2096336-63-7 | |
| Record name | Boronic acid, B-(2-amino-3-fluoro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)
![6,8-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1653967.png)


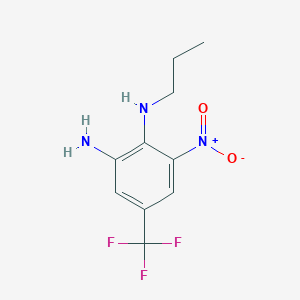

![1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone](/img/structure/B1653977.png)
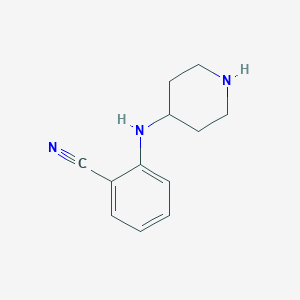


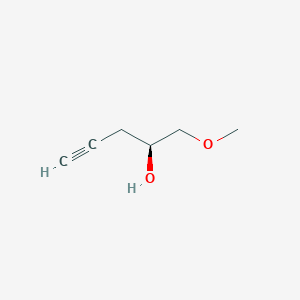
![2-Amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone;hydrochloride](/img/structure/B1653985.png)
